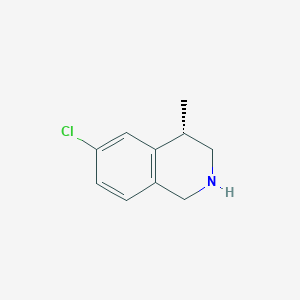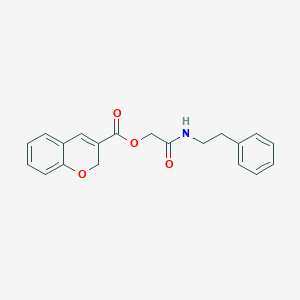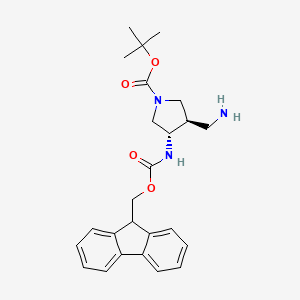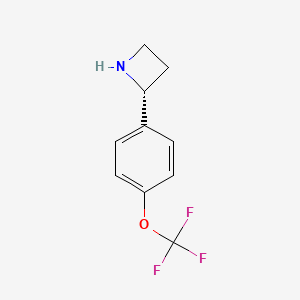
(S)-6-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline is a chiral compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 4th position on the isoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 6-chloro-1,2,3,4-tetrahydroisoquinoline.
Chiral Resolution: The racemic mixture is subjected to chiral resolution to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with chiral acids.
Methylation: The 4th position on the isoquinoline ring is methylated using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale chiral resolution techniques and optimized methylation processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives such as alcohols.
Substitution: Amino or thiol derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-6-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially influencing neurological functions and exhibiting neuroprotective effects.
Comparaison Avec Des Composés Similaires
6-Chloro-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group at the 4th position.
4-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the chlorine atom at the 6th position.
1,2,3,4-Tetrahydroisoquinoline: Lacks both the chlorine and methyl groups.
Uniqueness: (S)-6-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the chlorine and methyl groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C10H12ClN |
|---|---|
Poids moléculaire |
181.66 g/mol |
Nom IUPAC |
(4S)-6-chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H12ClN/c1-7-5-12-6-8-2-3-9(11)4-10(7)8/h2-4,7,12H,5-6H2,1H3/t7-/m1/s1 |
Clé InChI |
JOJQDQBZQKZVNI-SSDOTTSWSA-N |
SMILES isomérique |
C[C@@H]1CNCC2=C1C=C(C=C2)Cl |
SMILES canonique |
CC1CNCC2=C1C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B15220196.png)
![Tert-butyl (3S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15220204.png)

![Benzoic acid, 3-[3-(3-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B15220222.png)
![6-Benzyl-2-thia-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15220236.png)

![rel-(1S,4S)-tert-Butyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15220249.png)
![12-hydroxy-1,10-bis(4-methoxy-2,6-dimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15220250.png)
![Bicyclo[1.1.1]pentan-2-one](/img/structure/B15220265.png)

![5-((1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrazine-2-carboxylic acid](/img/structure/B15220285.png)

![Phenyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone](/img/structure/B15220296.png)

